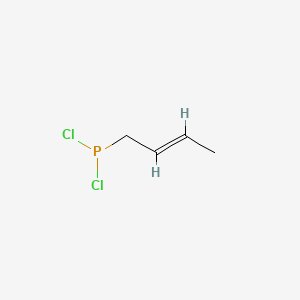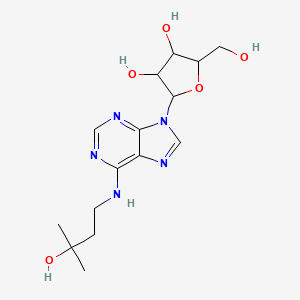pentasilolane CAS No. 23118-88-9](/img/structure/B14706902.png)
[Dimethyl(phenyl)silyl](nonamethyl)pentasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(phenyl)silylpentasilolane is a unique organosilicon compound characterized by its complex structure, which includes both dimethyl(phenyl)silyl and nonamethylpentasilolane groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silylpentasilolane typically involves the reaction of dimethyl(phenyl)silyl chloride with nonamethylpentasilolane in the presence of a suitable base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common bases used in this synthesis include lithium diisopropylamide (LDA) and sodium hydride (NaH).
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silylpentasilolane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Dimethyl(phenyl)silylpentasilolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or metal hydrides, resulting in the formation of silyl ethers or silanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as alkoxides or amines replace the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrosilanes, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include silanols, siloxanes, silyl ethers, and substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl(phenyl)silylpentasilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of novel pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of Dimethyl(phenyl)silylpentasilolane involves its ability to form stable silicon-carbon bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Silicon-carbon bond formation: The compound can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new silicon-carbon bonds.
Protective group chemistry: The dimethyl(phenyl)silyl group can protect reactive functional groups during chemical synthesis, allowing for selective reactions to occur.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar protective group chemistry.
Phenyltrimethylsilane: Another organosilicon compound with similar reactivity but different steric and electronic properties.
Hexamethyldisiloxane: A related compound used in the synthesis of silicone polymers and as a reagent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silylpentasilolane is unique due to its combination of dimethyl(phenyl)silyl and nonamethylpentasilolane groups, which provide distinct steric and electronic properties. This uniqueness allows for specific applications in chemical synthesis and materials science that are not achievable with simpler organosilicon compounds.
属性
CAS 编号 |
23118-88-9 |
|---|---|
分子式 |
C17H38Si6 |
分子量 |
411.0 g/mol |
IUPAC 名称 |
dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-phenylsilane |
InChI |
InChI=1S/C17H38Si6/c1-18(2,17-15-13-12-14-16-17)23(11)21(7,8)19(3,4)20(5,6)22(23,9)10/h12-16H,1-11H3 |
InChI 键 |
QWEHYAVTIBUPID-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)C2=CC=CC=C2)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
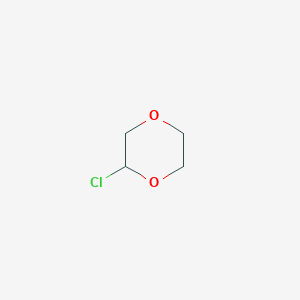

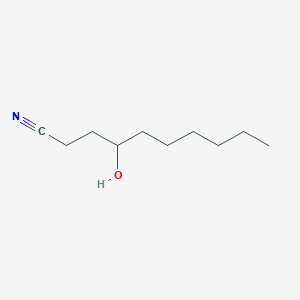

![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
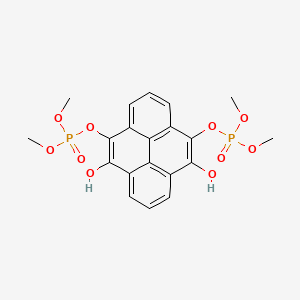

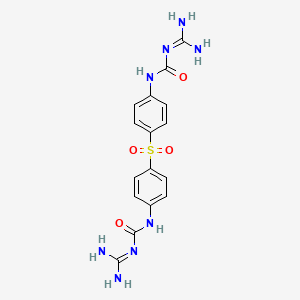


![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
